molecular formula C6H4N2O2S2 B14716915 N-(5-Oxo-4,5-dihydro-1,2-dithiolo(4,3-b)pyrrol-6-yl)formamide CAS No. 21787-66-6

N-(5-Oxo-4,5-dihydro-1,2-dithiolo(4,3-b)pyrrol-6-yl)formamide

Cat. No.: B14716915
CAS No.: 21787-66-6
M. Wt: 200.2 g/mol
InChI Key: GXEYRDFCNZTIHI-UHFFFAOYSA-N
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Description

N-(5-Oxo-4,5-dihydro-1,2-dithiolo[4,3-b]pyrrol-6-yl)formamide (also referred to as antibiotic vD844) is a dithiolopyrrolone natural product first isolated in 1969 from an unidentified actinomycetes species found in a soil sample near Copenhagen . Structurally, it features a bicyclic dithiolopyrrolone core with a formamide substituent at position 6 (Figure 1). Its molecular formula is C₇H₅N₂O₂S₂, and it shares a molecular weight with holomycin (C₇H₅N₂O₂S₂), though X-ray crystallography confirmed distinct structural differences, including the absence of a methyl group on the formamide nitrogen compared to holomycin derivatives . This compound exhibits antimicrobial activity, though specific potency data remain less documented compared to analogs like aureothricin or thiolutin.

Properties

CAS No.

21787-66-6

Molecular Formula

C6H4N2O2S2

Molecular Weight

200.2 g/mol

IUPAC Name

N-(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)formamide

InChI

InChI=1S/C6H4N2O2S2/c9-2-7-4-5-3(1-11-12-5)8-6(4)10/h1-2H,(H,7,9)(H,8,10)

InChI Key

GXEYRDFCNZTIHI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=O)N2)NC=O)SS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Oxo-4,5-dihydro-1,2-dithiolo(4,3-b)pyrrol-6-yl)formamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the dithiolo-pyrrole ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Oxo-4,5-dihydro-1,2-dithiolo(4,3-b)pyrrol-6-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

N-(5-Oxo-4,5-dihydro-1,2-dithiolo(4,3-b)pyrrol-6-yl)formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Oxo-4,5-dihydro-1,2-dithiolo(4,3-b)pyrrol-6-yl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The formamide group in the target compound distinguishes it from thiolutin (acetamide) and aureothricin (propanamide). Methyl/ethyl substitutions at the pyrrole ring (e.g., C-4 in CAS 104902-58-1) enhance hydrophobicity .
  • Solubility : JS-38’s benzamide and trifluoromethyl groups confer lipophilicity, limiting aqueous solubility , whereas thiolutin and the target compound show moderate solubility in polar solvents .

Antimicrobial and Antifungal Activity

  • N-(5-Oxo-4,5-dihydro-1,2-dithiolo[4,3-b]pyrrol-6-yl)formamide : Broad-spectrum antimicrobial activity, though less potent than aureothricin .
  • Thiolutin : Potent RNA polymerase inhibitor (IC₅₀ ~1–10 µM in bacterial systems); effective against Gram-positive bacteria and fungi .
  • Aureothricin : Exhibits stronger antifungal and antiangiogenic properties than holomycin derivatives due to increased membrane permeability from hydrophobicity .

Antineoplastic and Cytotoxic Activity

  • JS-38 : Unique antineoplastic activity via metabolic acetylation and glucuronidation, accelerating bone-marrow cell formation in rats .
  • Streptomyces sp. Derivative (N-methyl-formamide analog) : Cytotoxic IC₅₀ values of 1.68–3.17 mM in tumor cell lines; induces mitotic arrest .

Toxicity and Metabolic Pathways

Compound Toxicity Profile (LD₅₀) Metabolic Pathway References
Thiolutin orl-mus LD₅₀: 25 mg/kg Rapid hepatic glucuronidation
JS-38 No acute toxicity reported Sequential acetylation and glucuronidation
Aureothricin Not explicitly reported Likely cytochrome P450-mediated
Target Compound Data unavailable Presumed similar to thiolutin

Key Observations :

  • Thiolutin’s high toxicity (LD₅₀ 25 mg/kg in mice) limits therapeutic use, while JS-38’s unique metabolism reduces acute toxicity .
  • The target compound’s metabolic fate remains unstudied but may parallel other dithiolopyrrolones undergoing phase II conjugation .

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